![molecular formula C72H88N6O2S8 B15157388 3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157388.png)
3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-ethyl-5-{[7-(15-{7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl}-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.0(3),(1)?.0?,?.0(1)(3),(1)?]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)-2,1,3-benzothiadiazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidinone, benzothiadiazole, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the thiazolidinone ring: This can be achieved through the reaction of an appropriate thioamide with an α-haloketone under basic conditions.
Benzothiadiazole incorporation: This step involves the coupling of the thiazolidinone derivative with a benzothiadiazole moiety using a palladium-catalyzed cross-coupling reaction.
Final assembly: The final step includes the condensation of the intermediate products to form the complete molecule, often requiring a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanylidene groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazolidinone ring can be reduced to thiazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated benzothiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could serve as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with a specific enzyme or receptor, inhibiting its activity or altering its function. The thiazolidinone and benzothiadiazole moieties could play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone ring and exhibit similar chemical reactivity and potential bioactivities.
Benzothiadiazole derivatives: These compounds contain the benzothiadiazole moiety and are often used in materials science and organic electronics.
Uniqueness
The uniqueness of 3-ethyl-5-{[7-(15-{7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl}-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.0(3),(1)?.0?,?.0(1)(3),(1)?]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)-2,1,3-benzothiadiazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which provides a versatile platform for various applications. Its complex structure allows for fine-tuning of its properties through chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C72H88N6O2S8 |
|---|---|
Molecular Weight |
1326.0 g/mol |
IUPAC Name |
3-ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C72H88N6O2S8/c1-7-13-17-21-25-29-37-71(38-30-26-22-18-14-8-2)53-43-52-54(44-51(53)65-55(71)45-57(83-65)49-35-33-47(61-63(49)75-87-73-61)41-59-67(79)77(11-5)69(81)85-59)72(39-31-27-23-19-15-9-3,40-32-28-24-20-16-10-4)56-46-58(84-66(52)56)50-36-34-48(62-64(50)76-88-74-62)42-60-68(80)78(12-6)70(82)86-60/h33-36,41-46H,7-32,37-40H2,1-6H3 |
InChI Key |
HTXQPYFGYQYREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
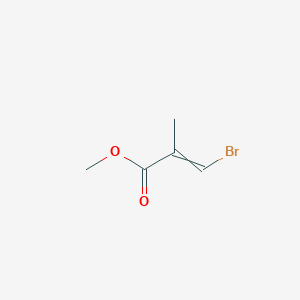
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
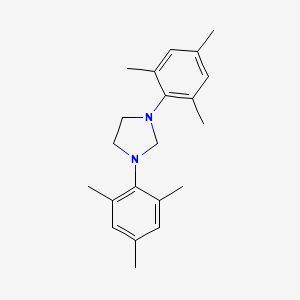
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
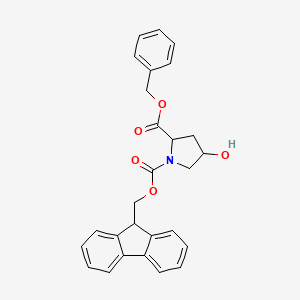
![Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B15157380.png)
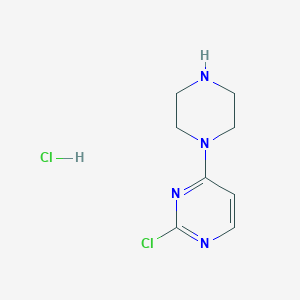

![4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15157412.png)
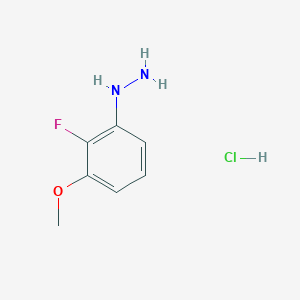
![2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole](/img/structure/B15157420.png)
